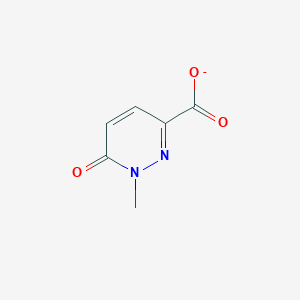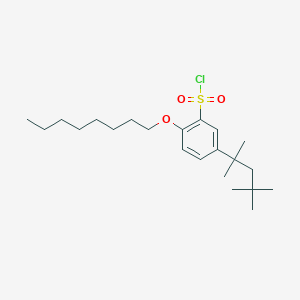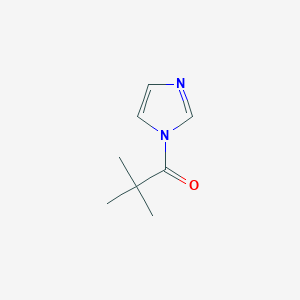![molecular formula C12H15NO5 B021060 [Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid CAS No. 19938-33-1](/img/structure/B21060.png)
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid
Vue d'ensemble
Description
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid is a chemical compound with the molecular formula C12H15NO5 and a molecular weight of 253.25 g/mol. This compound is known for its unique structure, which includes a carboxymethyl group, a hydroxy group, and a methyl-benzyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid typically involves the reaction of 2-hydroxy-5-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with strict control over reaction conditions and purification steps to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Carboxymethyl-(2-hydroxy-4-methyl-benzyl)amino]acetic acid
- [Carboxymethyl-(2-hydroxy-3-methyl-benzyl)amino]acetic acid
- [Carboxymethyl-(2-hydroxy-6-methyl-benzyl)amino]acetic acid
Uniqueness
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid is unique due to the specific position of the hydroxy and methyl groups on the benzyl ring. This structural arrangement influences its chemical reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
IUPAC Name |
2-[carboxymethyl-[(2-hydroxy-5-methylphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8-2-3-10(14)9(4-8)5-13(6-11(15)16)7-12(17)18/h2-4,14H,5-7H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSSJGEKPTQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


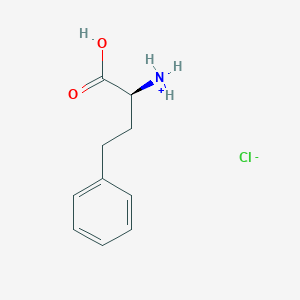
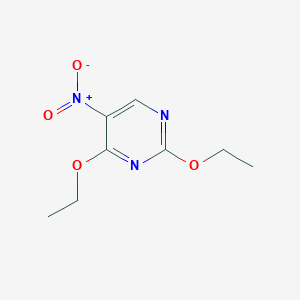
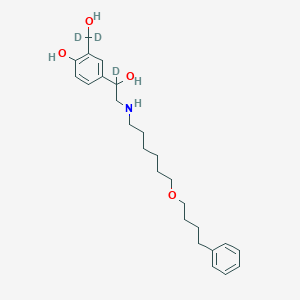

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

